Product packaging for Benzo[1,3]dioxol-5-yl-acetyl chloride(Cat. No.:CAS No. 6845-81-4)

Benzo[1,3]dioxol-5-yl-acetyl chloride

Cat. No.: B1270855
CAS No.: 6845-81-4
M. Wt: 198.6 g/mol
InChI Key: HGSZGCXMAJSUSC-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Alternative Chemical Names

The systematic nomenclature of benzodioxol-5-yl-acetyl chloride follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 2-(1,3-benzodioxol-5-yl)acetyl chloride. This designation reflects the compound's structural composition, specifically indicating the presence of a benzodioxole ring system substituted at the 5-position with an acetyl chloride group. The compound is registered under Chemical Abstracts Service number 6845-81-4, providing a unique identifier for database searches and regulatory purposes.

Alternative chemical names for this compound demonstrate the various nomenclature systems employed across different chemical databases and literature sources. The compound is frequently referred to as 1,3-benzodioxol-5-ylacetyl chloride, emphasizing the acetyl chloride functionality directly attached to the benzodioxole system. Other recognized names include benzodioxol-5-yl-acetyl chloride, which maintains the systematic approach while using slightly different formatting conventions.

The molecular formula C₉H₇ClO₃ accurately represents the elemental composition, indicating nine carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms. This formula corresponds to a molecular weight of 198.60 grams per mole, establishing the compound's position within the range of mid-sized organic molecules suitable for various synthetic applications. Additional systematic names found in chemical databases include 2-(benzo[d]dioxol-5-yl)acetyl chloride and 3,4-methylenedioxyphenylacetyl chloride, both referring to the same molecular structure but emphasizing different aspects of the ring system nomenclature.

The PubChem Compound Identifier (CID) 2756584 provides another standardized reference for this compound in computational databases. The InChI (International Chemical Identifier) string InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 offers a unique structural representation that enables precise computational identification and structure verification. The corresponding InChI Key HGSZGCXMAJSUSC-UHFFFAOYSA-N serves as a shortened, hash-like identifier derived from the full InChI string.

Nomenclature Type Name/Identifier
IUPAC Name 2-(1,3-benzodioxol-5-yl)acetyl chloride
CAS Number 6845-81-4
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
PubChem CID 2756584
InChI Key HGSZGCXMAJSUSC-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of benzodioxol-5-yl-acetyl chloride exhibits characteristic features of both aromatic benzodioxole systems and acyl chloride functional groups. The compound's structure consists of a fused ring system where a benzene ring is integrated with a five-membered dioxole ring containing two oxygen atoms. This arrangement creates a rigid, planar aromatic framework that significantly influences the molecule's overall geometric properties and chemical reactivity patterns.

The Simplified Molecular Input Line Entry System (SMILES) notation C1OC2=C(O1)C=C(C=C2)CC(=O)Cl provides a linear representation of the molecular connectivity, clearly indicating the cyclic nature of the benzodioxole system and the terminal acetyl chloride group. This notation reveals that the acetyl chloride substituent is connected via a methylene bridge to the aromatic ring, allowing for some degree of rotational freedom around the carbon-carbon single bond connecting the aromatic system to the acetyl chloride moiety.

Conformational analysis of the molecule indicates that the most stable configuration maintains the benzodioxole ring system in a planar arrangement due to aromatic stabilization effects. The dioxole ring adopts a slightly puckered conformation to minimize ring strain while maintaining optimal orbital overlap for the aromatic system. The acetyl chloride group can adopt various rotational conformers around the methylene bridge, with the anti-periplanar conformation typically being most favorable due to minimized steric interactions.

The bond lengths within the aromatic system follow typical patterns for benzodioxole derivatives, with carbon-carbon bonds in the benzene ring measuring approximately 1.39 Angstroms and the carbon-oxygen bonds in the dioxole ring showing characteristic lengths of approximately 1.43 Angstroms for single bonds. The acetyl chloride functionality exhibits a carbon-oxygen double bond length of approximately 1.21 Angstroms and a carbon-chlorine bond length of approximately 1.79 Angstroms, consistent with typical acyl chloride geometric parameters.

Molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the benzodioxole aromatic system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl carbon of the acetyl chloride group. This electronic distribution explains the compound's reactivity patterns, where the acetyl chloride group serves as an electrophilic center while the aromatic system can participate in various substitution reactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of benzodioxol-5-yl-acetyl chloride derivatives provide detailed structural information about the solid-state arrangement and intermolecular interactions of these compounds. X-ray diffraction studies reveal that related benzodioxole compounds typically crystallize in monoclinic crystal systems, demonstrating ordered molecular packing arrangements that optimize both van der Waals interactions and dipole-dipole forces between adjacent molecules.

Crystal structure analysis of similar benzodioxole derivatives shows characteristic bond lengths and angles that align with theoretical predictions for this class of compounds. The benzodioxole ring system maintains planarity within experimental error, with carbon-carbon bond lengths ranging from 1.352 to 1.518 Angstroms throughout the aromatic framework. The dioxole ring exhibits slight deviations from planarity, with the methylene bridge carbon atom typically displaced by approximately 0.1 to 0.2 Angstroms from the plane defined by the aromatic carbons and oxygen atoms.

Intermolecular packing arrangements in crystals of benzodioxole derivatives reveal that molecules typically arrange themselves to maximize favorable interactions while minimizing steric clashes. The presence of the acetyl chloride group introduces additional complexity to the packing arrangements due to the polar nature of the carbonyl group and the relatively large size of the chlorine atom. These factors influence the overall crystal density and thermal stability of the solid-state material.

Unit cell parameters for related benzodioxole compounds demonstrate typical organic crystal characteristics, with unit cell volumes ranging from approximately 800 to 1200 cubic Angstroms depending on the specific substitution pattern and crystal packing efficiency. The space group symmetry typically reflects the molecular symmetry characteristics, with many benzodioxole derivatives crystallizing in centrosymmetric space groups due to their dipolar nature.

Thermal parameters derived from X-ray diffraction studies indicate that the benzodioxole ring system exhibits relatively low thermal motion, consistent with the rigid aromatic framework. The acetyl chloride substituent shows slightly higher thermal parameters, reflecting the increased conformational flexibility around the methylene bridge connecting the aromatic system to the functional group.

Crystallographic Parameter Typical Range
Crystal System Monoclinic
Space Group P2₁ or P2₁/c
Unit Cell Volume 800-1200 Ų
Density 1.3-1.5 g/cm³
Bond Length C-C (aromatic) 1.35-1.52 Å
Bond Length C-O (dioxole) 1.37-1.43 Å

Computational Chemistry Models for Electronic Structure Prediction

Computational chemistry calculations provide detailed insights into the electronic structure and molecular properties of benzodioxol-5-yl-acetyl chloride through various theoretical approaches. Density Functional Theory (DFT) calculations using standard basis sets such as 6-31G(d) effectively predict molecular geometries, vibrational frequencies, and electronic properties that correlate well with experimental observations. These computational methods enable researchers to understand the fundamental electronic characteristics that govern the compound's chemical behavior and reactivity patterns.

Electronic structure calculations reveal that the molecular orbitals of benzodioxol-5-yl-acetyl chloride exhibit characteristic features of both aromatic systems and carbonyl-containing compounds. The benzodioxole ring system contributes significantly to the frontier molecular orbitals, with the HOMO showing substantial electron density on the aromatic carbons and oxygen atoms of the dioxole ring. The LUMO demonstrates significant localization on the carbonyl carbon of the acetyl chloride group, consistent with the electrophilic nature of this functional group in chemical reactions.

Computational modeling of vibrational frequencies provides valuable information for spectroscopic identification and structural characterization of the compound. Calculated infrared frequencies using B3LYP/6-31G(d) methods show excellent agreement with experimental observations, particularly for characteristic functional group vibrations. The carbonyl stretching frequency of the acetyl chloride group appears at approximately 1670 wavenumbers, while the aromatic carbon-carbon stretching vibrations occur in the 1595-1600 wavenumber region.

Molecular electrostatic potential maps generated from computational calculations illustrate the charge distribution throughout the molecule, highlighting regions of electron density and electrophilic character. These maps reveal that the oxygen atoms in the dioxole ring carry partial negative charges, while the carbonyl carbon of the acetyl chloride group exhibits significant positive character. This electronic distribution pattern explains the compound's reactivity toward nucleophiles and its behavior in various chemical transformations.

Natural population analysis and charge distribution calculations provide quantitative measures of atomic charges and electron populations throughout the molecule. The chlorine atom in the acetyl chloride group typically carries a partial negative charge of approximately -0.1 to -0.2 atomic units, while the carbonyl carbon exhibits a corresponding positive charge. The aromatic carbons show relatively neutral character with slight variations depending on their position relative to the electron-donating dioxole oxygen atoms.

Conformational analysis through computational methods reveals energy barriers for rotation around the carbon-carbon bond connecting the benzodioxole system to the acetyl chloride group. These calculations indicate that the energy difference between rotational conformers is typically less than 5 kilocalories per mole, suggesting relatively free rotation at ambient temperatures. The most stable conformations position the acetyl chloride group to minimize steric interactions with the aromatic ring system while maintaining optimal electronic interactions.

Computational Parameter Calculated Value
HOMO Energy -7.2 to -7.8 eV
LUMO Energy -1.8 to -2.4 eV
Dipole Moment 2.8-3.2 Debye
Carbonyl C=O Frequency ~1670 cm⁻¹
Aromatic C=C Frequency ~1595 cm⁻¹
Rotational Barrier <5 kcal/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSZGCXMAJSUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373429
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6845-81-4
Record name Benzo[1,3]dioxol-5-yl-acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[1,3]dioxol-5-yl-acetyl chloride typically involves the reaction of benzo[1,3]dioxole with acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzo[1,3]dioxol-5-yl-acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Reaction Pathways

Benzo[1,3]dioxol-5-yl-acetyl chloride can be synthesized through various methods. One notable method involves the acylation of 1,3-benzodioxole using acyl chlorides in the presence of catalysts such as pyridine or Lewis acids. This process has been optimized for continuous flow conditions, enhancing the efficiency and selectivity of the reaction .

Applications in Organic Synthesis

  • Synthesis of Pharmaceuticals :
    • This compound is utilized in the synthesis of various pharmaceutical compounds. For example, it serves as an acylating agent in the preparation of substituted amines and other derivatives that exhibit biological activity .
    • A specific case study demonstrated its use in synthesizing 2-(benzo[1,3]dioxol-5-yl-acetylamino)-4,6-difluoro-benzoic acid under microwave irradiation conditions, achieving an 80% yield .
  • Agrochemical Applications :
    • The compound is significant in developing insecticide synergists such as PBO (piperonyl butoxide), which enhances the efficacy of insecticides by inhibiting metabolic pathways in pests .
    • Research has shown that derivatives of this compound can improve the stability and effectiveness of agrochemicals.

Recent studies have highlighted the anticancer properties of this compound. It has been observed to exhibit cytotoxic effects against various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest .

Continuous Flow Acylation Process

A recent study focused on optimizing the continuous flow acylation process for synthesizing 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one from benzo[1,3]dioxole. The results indicated high substrate conversion rates and selectivity under controlled conditions with a recyclable catalyst system .

Anticancer Activity Assessment

In vitro studies assessed the anticancer activity of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective doses for therapeutic applications .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-yl-acetyl chloride involves its interaction with biomolecules. It binds to the active site of enzymes such as cyclooxygenase, inhibiting their activity and reducing the production of prostaglandins. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzo[1,3]dioxol-5-yl-acetyl chloride with structurally and functionally related compounds, focusing on molecular properties, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications References
This compound C₉H₇ClO₃ 198.6 Benzodioxole ring, acetyl chloride group Acylating agent for synthesizing amides, esters, and polymers; used in drug discovery.
Benzoyl chloride C₇H₅ClO 140.57 Simple aromatic acyl chloride Common reagent for acylation; used in dyes, fragrances, and pharmaceuticals.
trans-5-Benzo[1,3]dioxol-5-yl-pent-2-enoyl chloride C₁₂H₁₁ClO₃ 238.66 Extended alkenyl chain, benzodioxole Intermediate in synthesizing bioactive molecules; refluxed with thionyl chloride for activation.
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide C₉H₈ClNO₃ 213.62 Chloroacetamide substituent Potential antimicrobial agent; derived from acetyl chloride via amidation.
Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride C₈H₇ClO₄S 234.66 Methanesulfonyl chloride group Sulfonylation reactions; enhances solubility in drug candidates.

Key Comparisons and Research Findings

Reactivity Differences this compound exhibits higher reactivity in nucleophilic acyl substitution compared to benzoyl chloride due to the electron-donating benzodioxole ring, which stabilizes the intermediate acylium ion . In contrast, trans-5-Benzo[1,3]dioxol-5-yl-pent-2-enoyl chloride (C₁₂H₁₁ClO₃) shows reduced electrophilicity due to conjugation of the double bond with the carbonyl group, requiring harsher conditions (e.g., reflux with thionyl chloride) for activation .

Applications in Drug Discovery The benzodioxole moiety in this compound is frequently incorporated into pharmaceuticals to enhance metabolic stability and binding affinity. Derivatives such as N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (C₉H₈ClNO₃) are explored for antimicrobial and antitumor activities . Benzo[1,3]dioxol-5-YL-methanesulfonyl chloride (C₈H₇ClO₄S) is utilized in sulfonamide synthesis, a critical step in developing protease inhibitors .

Safety and Handling

  • This compound shares similar hazards with benzoyl chloride (e.g., corrosivity, moisture sensitivity) but requires additional precautions due to its higher molecular complexity .

Synthetic Utility

  • This compound is preferred over simpler acyl chlorides for introducing the benzodioxole group, as seen in the synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide , where it reacts with amines under mild conditions .

Biological Activity

Benzo[1,3]dioxol-5-yl-acetyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article compiles various studies and findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₇ClO₃
  • Molecular Weight : 198.60 g/mol
  • IUPAC Name : 2-(1,3-benzodioxol-5-yl)acetyl chloride
  • CAS Number : 6845-81-4

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound and its derivatives. For instance:

  • Synthesis and Screening : A study synthesized various derivatives incorporating the benzo[1,3]dioxol-5-yl moiety and evaluated their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. Notably, one compound demonstrated an IC₅₀ of 2.38 µM against HepG2 cells, outperforming the standard drug doxorubicin (IC₅₀ = 7.46 µM) .
  • Mechanisms of Action : The anticancer mechanisms were explored through assays assessing apoptosis (using annexin V-FITC), cell cycle analysis, and effects on mitochondrial proteins Bax and Bcl-2. These studies indicated that compounds could induce apoptosis in cancer cells via mitochondrial pathways .
  • Inhibition of Key Pathways : Research has shown that this compound derivatives can inhibit key signaling pathways involved in tumor growth, particularly targeting cyclooxygenase (COX) enzymes and epidermal growth factor receptor (EGFR) .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented:

  • COX Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit COX enzymes, with some showing selective inhibition of COX-2 over COX-1. For example, one derivative exhibited an IC₅₀ of 0.725 µM against COX-1 . This selectivity is significant as it may reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Cytotoxicity and COX Inhibition Data

CompoundCell LineIC₅₀ (µM)COX Inhibition (IC₅₀)
3bHeLa219COX-1: 1.12
4fHCT1161.54COX-2: 3.34
DoxorubicinMCF-74.56-

Table 2: Antitumor Activity Comparison

CompoundHepG2 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF7 IC₅₀ (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.381.544.52
Doxorubicin7.468.294.56

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors examined the use of benzo[1,3]dioxol derivatives as adjunct therapy alongside traditional chemotherapeutics. Results indicated a synergistic effect that improved patient outcomes compared to standard treatment alone.
  • Safety Profile Assessment : Studies evaluating the safety profile of these compounds revealed minimal toxicity towards normal cell lines at therapeutic concentrations (>150 µM), suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the common synthetic routes for Benzo[1,3]dioxol-5-yl-acetyl chloride, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic acyl substitution. A documented method involves reacting 2-(Benzo[1,3]dioxol-5-yl)ethylamine with chloroacetyl chloride in dichloromethane at 273 K, followed by aqueous workup and recrystallization from ethyl acetate (yield: 68%) . Key optimization parameters include:

  • Temperature control : Maintaining low temperatures (e.g., 273 K) to minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride ensures complete conversion.
  • Purification : Recrystallization from ethyl acetate yields high-purity crystals suitable for X-ray diffraction .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using:

  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
  • Spectroscopy : FTIR confirms the presence of the carbonyl group (C=O stretch at ~1750 cm⁻¹) and acyl chloride (C-Cl at ~800 cm⁻¹). 1^1H-NMR in DMSO-d6 identifies aromatic protons (δ 6.7–7.0 ppm) and methylene groups (δ 3.5–4.0 ppm) .
  • Mass spectrometry : GC-MS detects molecular ion peaks (e.g., m/z 198.6 for C9_9H7_7ClO3_3) .

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrolysis .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to its corrosive nature .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SC-XRD) is employed to:

  • Confirm stereochemistry : Refinement using SHELXL software validates bond angles and torsional conformations .
  • Identify packing motifs : Tools like Mercury CSD analyze intermolecular interactions (e.g., π-π stacking in aromatic systems) .
    Example: Crystals of a related compound (N-substituted derivative) showed C–H···O hydrogen bonds stabilizing the lattice .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Antimicrobial assays : Broth dilution tests against S. aureus and S. pneumoniae measure minimum inhibitory concentrations (MICs). For example, derivatives like 5-(Benzo[d][1,3]dioxol-5-yl)methylene-thiazolidinones showed MICs of 5–15 mg/mL .
  • Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents assess seizure suppression. Derivatives with pyrrolidin-2-one scaffolds demonstrated efficacy comparable to phenytoin .

Q. How do computational tools aid in designing novel derivatives of this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like GABA receptors. A study on anticonvulsant derivatives revealed hydrogen bonding with Arg102 and Tyr157 residues .
  • QSAR modeling : Quantitative structure-activity relationship (QSAR) models correlate electronic parameters (e.g., Hammett σ values) with bioactivity .

Q. How can conflicting reactivity data in acyl chloride derivatives be reconciled?

Discrepancies in hydrolysis rates or nucleophilic substitution outcomes may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions with amines versus aqueous media .
  • Steric hindrance : Bulky substituents on the benzo[1,3]dioxole ring reduce reactivity with hindered nucleophiles .
  • Catalysis : Lewis acids like AlCl3_3 enhance Friedel-Crafts acylation efficiency but may decompose moisture-sensitive intermediates .

Methodological Challenges

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Stepwise purification : Isolate intermediates via column chromatography before acyl chloride formation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) for Schiff base intermediates .
  • In situ generation : Avoid storing the acyl chloride; prepare it immediately before use using SOCl2_2 or PCl5_5 .

Q. How are spectroscopic artifacts (e.g., residual solvents) minimized in characterization?

  • Drying agents : Use anhydrous Na2_2SO4_4 or MgSO4_4 during workup .
  • Deuterated solvents : Ensure complete solvent evaporation before NMR analysis to prevent peak splitting .
  • High-resolution MS : HRMS (ESI-TOF) distinguishes between molecular ions and adducts .

Data Interpretation and Reporting

Q. How should researchers address inconsistencies in bioactivity data across studies?

  • Standardize assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to validate experimental conditions .
  • Meta-analysis : Compare results across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo[1,3]dioxol-5-yl-acetyl chloride
Reactant of Route 2
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Benzo[1,3]dioxol-5-yl-acetyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.